Fmoc-同精氨酸(Boc)2-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

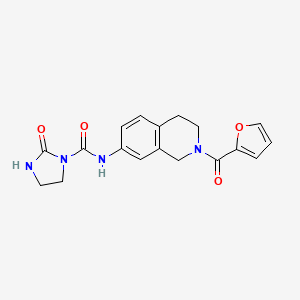

Fmoc-homoArg(Boc)2-OH is a useful research compound. Its molecular formula is C32H42N4O8 and its molecular weight is 610.708. The purity is usually 95%.

BenchChem offers high-quality Fmoc-homoArg(Boc)2-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-homoArg(Boc)2-OH including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

1. 合成和肽偶联Fmoc-同精氨酸(Boc)2-OH 主要用于非规范氨基酸和肽的合成。该化合物参与了炔基氨基酸 Fmoc-l-同炔丙氨酸-OH 的高效多克合成,该合成对于固相合成以创建可以进一步功能化的肽至关重要。此过程涉及双 Boc 保护以实现高材料通量,并经过优化以防止外消旋 (Polyak & Krauss, 2022).

2. 对肽二级结构的影响涉及 Fmoc 作为 N-α-保护基团的研究表明,它对肽的二级结构有显着影响。具体来说,Fmoc 基团主要支持 β-折叠构象,而脱保护样品则发现更多卷曲形式。Fmoc 基团的存在已被证明会影响二级结构,这在肽的设计和功能中至关重要 (Larsen 等,1993).

3. 水凝胶化和自组装Fmoc-三肽的自组装和水凝胶化特性显示出基于肽序列的显着差异。例如,序列影响高度各向异性原纤维与高度支化原纤维的形成,从而影响水凝胶的模量和各向异性。这些差异归因于构象差异,表明了一种控制水凝胶特性的方法 (程等,2010).

4. 氨基酸衍生物的合成由 this compound 合成的 N-Fmoc-O-(N'-Boc-N'-甲基)-氨基高丝氨酸,可以使用基于 Fmoc 化学原理的固相肽合成有效地掺入肽中。然后可以对所得肽进行化学选择性糖基化以生成新糖肽,从而扩展了新糖肽合成策略的可用性和应用 (卡拉斯科等,2003).

作用机制

Target of Action

In peptide synthesis, the primary target of Fmoc-homoArg(Boc)2-OH is the growing peptide chain. It is used to add a homoarginine residue to the peptide .

Mode of Action

Fmoc-homoArg(Boc)2-OH is added to the peptide chain through a process called coupling. The Fmoc group is a protective group that prevents unwanted reactions, and it is removed after the amino acid is added to the peptide chain .

Action Environment

The efficacy and stability of Fmoc-homoArg(Boc)2-OH, like other amino acids used in peptide synthesis, can be influenced by various factors in the reaction environment, such as pH, temperature, and the presence of other reactive species .

生化分析

Biochemical Properties

Fmoc-homoArg(Boc)2-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide bond formation. The Fmoc group is introduced to the amino group of homoarginine, protecting it during the coupling reactions. The Boc groups protect the guanidino side chain of homoarginine, preventing unwanted side reactions .

In SPPS, Fmoc-homoArg(Boc)2-OH is used to introduce homoarginine residues into peptides. The Fmoc group is removed by treatment with a base, such as piperidine, allowing the amino group to participate in peptide bond formation. The Boc groups are removed by treatment with an acid, such as trifluoroacetic acid (TFA), exposing the guanidino group for further reactions .

Cellular Effects

Fmoc-homoArg(Boc)2-OH influences various cellular processes when incorporated into peptides. These peptides can affect cell signaling pathways, gene expression, and cellular metabolism. For example, peptides containing homoarginine residues have been shown to enhance cell adhesion and proliferation, making them useful in tissue engineering applications .

The incorporation of Fmoc-homoArg(Boc)2-OH into peptides can also modulate the activity of enzymes and receptors, leading to changes in cellular responses. These effects are mediated through interactions with specific biomolecules, such as integrins and growth factor receptors .

Molecular Mechanism

The molecular mechanism of Fmoc-homoArg(Boc)2-OH involves its role as a protecting group in peptide synthesis. The Fmoc group is removed under basic conditions, while the Boc groups are removed under acidic conditions. This orthogonal protection strategy allows for the selective deprotection of specific functional groups during peptide synthesis .

At the molecular level, Fmoc-homoArg(Boc)2-OH interacts with enzymes involved in peptide bond formation, such as coupling reagents like PyBOP and TBTU. These interactions facilitate the formation of peptide bonds between amino acids, leading to the synthesis of peptides with homoarginine residues .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-homoArg(Boc)2-OH can change over time due to its stability and degradation properties. The compound is stable under standard storage conditions but can degrade when exposed to moisture or extreme temperatures . Over time, the stability of Fmoc-homoArg(Boc)2-OH in solution can decrease, affecting its efficiency in peptide synthesis .

Long-term studies have shown that peptides synthesized with Fmoc-homoArg(Boc)2-OH retain their biological activity and stability, making them suitable for various applications in biomedical research .

Dosage Effects in Animal Models

The effects of Fmoc-homoArg(Boc)2-OH in animal models vary with different dosages. At low doses, peptides containing homoarginine residues have been shown to promote tissue regeneration and wound healing . At high doses, these peptides can exhibit toxic effects, such as inflammation and tissue damage .

Threshold effects have been observed, where the beneficial effects of Fmoc-homoArg(Boc)2-OH-containing peptides are maximized at specific dosages, beyond which adverse effects become prominent .

Metabolic Pathways

Fmoc-homoArg(Boc)2-OH is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes and cofactors that facilitate the formation of peptide bonds. During SPPS, the Fmoc group is removed by piperidine, and the Boc groups are removed by TFA, allowing the amino and guanidino groups to participate in peptide bond formation .

These metabolic pathways ensure the efficient incorporation of homoarginine residues into peptides, enhancing their biological activity and stability .

Transport and Distribution

Within cells and tissues, Fmoc-homoArg(Boc)2-OH is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, enhancing its efficacy in peptide synthesis .

The transport and distribution of Fmoc-homoArg(Boc)2-OH are influenced by its chemical properties, such as solubility and stability, which determine its bioavailability and effectiveness in biological systems .

Subcellular Localization

Fmoc-homoArg(Boc)2-OH exhibits specific subcellular localization patterns, which are essential for its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications .

These localization patterns ensure that Fmoc-homoArg(Boc)2-OH is available at the sites of peptide synthesis, facilitating the efficient incorporation of homoarginine residues into peptides .

属性

IUPAC Name |

(2S)-6-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H42N4O8/c1-31(2,3)43-29(40)35-27(36-30(41)44-32(4,5)6)33-18-12-11-17-25(26(37)38)34-28(39)42-19-24-22-15-9-7-13-20(22)21-14-8-10-16-23(21)24/h7-10,13-16,24-25H,11-12,17-19H2,1-6H3,(H,34,39)(H,37,38)(H2,33,35,36,40,41)/t25-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIEGDMIQQQRLOZ-VWLOTQADSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC(=NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H42N4O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-(N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido)acetate](/img/structure/B2641884.png)

![N-(4-fluoro-2-methylphenyl)-2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2641886.png)

![(E)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2641887.png)

![6-[(2-Chloro-6-fluorophenyl)methyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2641889.png)

![4-Methyl-2-(pyrrolidin-1-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2641891.png)

![2-Fluorobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2641896.png)

![1-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2641901.png)